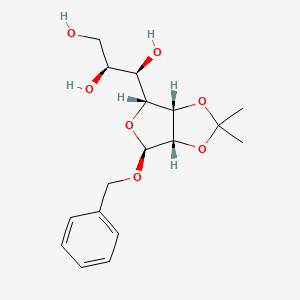

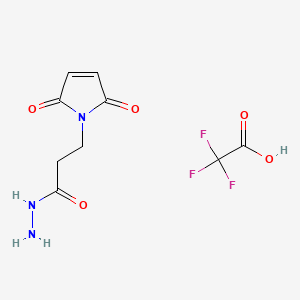

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is a compound used for proteomics research . It has shown potential in studying diverse diseases due to its remarkable inhibitory effects on select cellular enzymes .

Physical And Chemical Properties Analysis

The molecular weight of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside is 328.36 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

D-Glycero-D-Manno-Heptose 7-Phosphate Synthesis : This compound, an intermediate in the biosynthesis of nucleotide-activated heptoses, was synthesized from a related derivative of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside. This synthesis is significant in carbohydrate chemistry (Güzlek, Graziani, & Kosma, 2005).

Synthesis of 1- or 3-Acyl-sn-Glycerols : The compound was used in the improved synthesis of optically active 1- or 3-acyl-sn-glycerols, highlighting its role in lipid research (Kodali, 1987).

Versatile Ld-ManHepp Derivative : A study focused on the synthesis of a heptose derivative using Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside, underlining its versatility in carbohydrate synthesis (Grzeszczyk & Zamojski, 1994).

Antibiotic Synthesis : This compound was used in the synthesis of the antibiotic 1,5-dideoxy-1,5-imino-d-mannitol, demonstrating its potential in pharmaceutical research (Broxterman, Neefjes, Marel, Ploegh, & Boom, 1988).

Organic Chemistry and Methodology

Formation of Bromodeoxy Compounds : A study detailed the formation of bromodeoxy compounds from derivatives of Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside, contributing to the field of organic synthesis (Bock, Pedersen, & Thiem, 1979).

Rifamycin Synthesis : The compound played a role in the multi-step synthesis of a Rifamycin ansa-chain compound, illustrating its utility in complex organic syntheses (Nakata, Takao, Ikeyama, Sakai, Tatsuta, & Kinoshita, 1981).

Mecanismo De Acción

Target of Action

This compound exerts its effects by interacting with specific cellular enzymes. While the exact targets may vary, it primarily inhibits crucial physiological processes . These targets play essential roles in cellular function, and their modulation by the compound leads to downstream effects.

Action Environment

Environmental factors matter! pH, temperature, and cofactors impact its stability and efficacy. For instance, extreme pH might denature it, rendering it ineffective. Stability during storage and administration is crucial for drug development.

Remember, this compound dances with enzymes, pathways, and cells, shaping biological outcomes. 🌟 .

Propiedades

IUPAC Name |

(1R,2S)-1-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]propane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-17(2)23-14-13(12(20)11(19)8-18)22-16(15(14)24-17)21-9-10-6-4-3-5-7-10/h3-7,11-16,18-20H,8-9H2,1-2H3/t11-,12+,13+,14-,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCQBMVUWJKAQL-XFHWEBQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(C(CO)O)O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H]([C@H](CO)O)O)OCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747118 |

Source

|

| Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2,3-O-Isopropylidene-L-glycero-a-D-mannoheptofuranoside | |

CAS RN |

105592-29-8 |

Source

|

| Record name | Benzyl 2,3-O-(1-methylethylidene)-beta-L-gulo-heptofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine](/img/structure/B561679.png)

![4-[N-[2-(Acetamido)ethyl]-N-methylamino]-2'-carboxy-2-hydroxybenzophenone](/img/structure/B561681.png)

![Cyclohexanamine;[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B561684.png)